

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Carbamic Azide

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Compound of Interest		
Compound Name:	Carbamic azide, cyclohexyl-	
Cat. No.:	B15468453	Get Quote

Disclaimer: Cyclohexyl carbamic azide is predicted to be a highly unstable and potentially explosive compound. It should not be isolated under normal laboratory conditions. This guide discusses its properties in the context of it being a reactive intermediate, primarily generated in situ. Extreme caution and adherence to rigorous safety protocols are mandatory when dealing with any organic azide.

Introduction

Cyclohexyl carbamic azide (C₇H₁₂N₄O) is an organic azide that, due to its structural characteristics, is of interest as a chemical intermediate. However, a thorough review of scientific literature indicates that this compound is not typically isolated in a pure form. Instead, it is generated in situ and readily undergoes a Curti-us rearrangement to form cyclohexyl isocyanate.[1][2] This guide provides a comprehensive overview of its computed properties, inferred stability, a plausible synthetic pathway for its transient generation, and the critical safety measures required for its handling.

Physicochemical Properties

No experimentally determined physicochemical data for isolated cyclohexyl carbamic azide is available in the published literature. The data presented below is derived from computational models and provides theoretical estimates.[3]



Table 1: Computed Physicochemical Properties of Cyclohexyl Carbamic Azide

Property	Value	Source
Molecular Formula	C7H12N4O	PubChem[3]
Molecular Weight	168.20 g/mol	PubChem[3]
IUPAC Name	1-cyclohexyl-3-diazourea	PubChem[3]
CAS Number	54614-94-7	PubChem[3]
SMILES	C1CCC(CC1)NC(=O)N=[N+]= [N-]	PubChem[3]
XLogP3	3.3	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	4	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Exact Mass	168.10111102 Da	PubChem[3]
Topological Polar Surface Area	43.5 Ų	PubChem[3]

Stability and Safety Considerations

Organic azides are known for their potential instability and can be explosive.[4][5] The stability of cyclohexyl carbamic azide can be inferred using established safety guidelines for this class of compounds.

Carbon-to-Nitrogen Ratio (C/N): The stability of organic azides is often evaluated by the ratio of carbon atoms to nitrogen atoms. For cyclohexyl carbamic azide (C₇H₁₂N₄O), the C/N ratio is 7/4 = 1.75. Organic azides with a C/N ratio between 1 and 3 can often be synthesized in small quantities but should be handled as potentially explosive, used or quenched immediately, and stored at low temperatures (-18 °C) in the absence of light.[4][6]

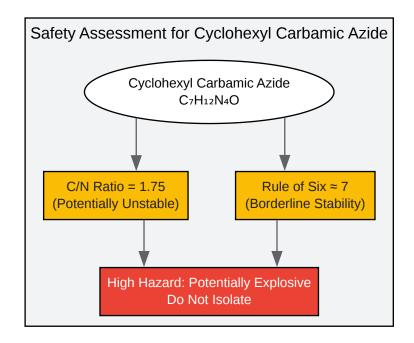


 Rule of Six: This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms per energetic functional group (like an azide).[4] In this case, with 7 carbons and one azide group, it falls on the borderline of this rule, further indicating its potential hazard.

Key Safety Precautions:

- Never Isolate: Do not attempt to isolate pure cyclohexyl carbamic azide. It should only be generated and used in situ.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.
- Work Environment: All work must be conducted in a chemical fume hood behind a blast shield.[5][7]
- Incompatible Materials: Avoid contact with metals (which can form highly sensitive metal azides), strong acids (which can form explosive hydrazoic acid), and halogenated solvents like dichloromethane or chloroform (which can form extremely unstable di- and tri-azidomethane).[4][5][6]
- Purification: Never attempt to purify by distillation or sublimation.[5]
- Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should never be mixed with acidic waste.[4]





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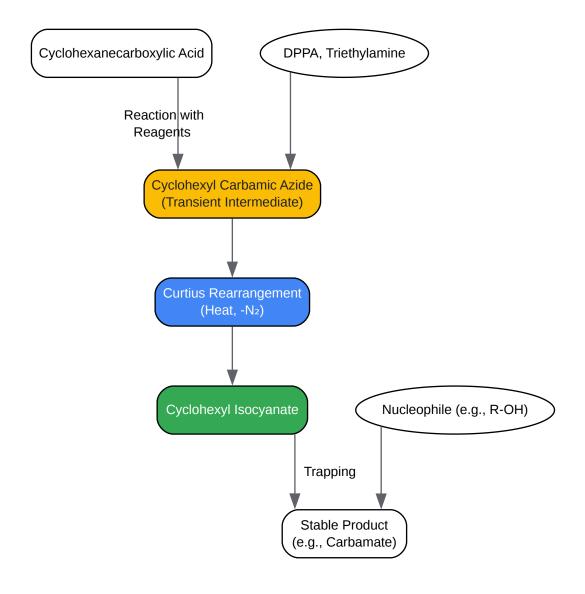
Caption: Logical workflow for assessing the stability and handling of cyclohexyl carbamic azide.

Synthesis via In Situ Generation (Curtius Rearrangement)

The most practical approach to utilizing cyclohexyl carbamic azide is through its in situ generation from a stable precursor, followed by immediate rearrangement to a more stable product. The Curtius rearrangement of an acyl azide is the key transformation.[1][8] A common and safer method avoids the isolation of the acyl azide by using diphenylphosphoryl azide (DPPA).[9][10][11]

The reaction proceeds by converting a carboxylic acid (cyclohexanecarboxylic acid) into an acyl azide intermediate, which is not isolated but immediately rearranges upon gentle heating, losing nitrogen gas to form an isocyanate.[1][9] This isocyanate can then be trapped by a nucleophile present in the reaction mixture.





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Caption: Reaction pathway for the in situ generation and rearrangement of the target compound.

Experimental Protocols

The following is a generalized protocol for the in situ generation of cyclohexyl carbamic azide and its subsequent conversion to a stable carbamate derivative, adapted from literature procedures involving DPPA.[2]

Objective: To synthesize a cyclohexyl carbamate derivative via the in situ generation of cyclohexyl carbamic azide.



Materials:

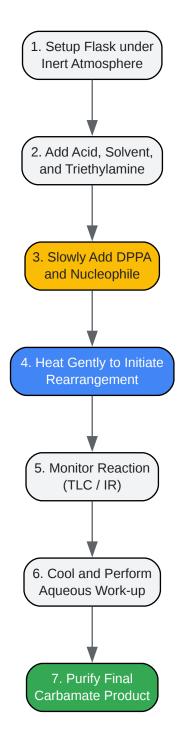
- Cyclohexanecarboxylic acid
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (Et₃N)
- Anhydrous solvent (e.g., Toluene or Acetonitrile)
- Nucleophile (e.g., a suitable alcohol, R-OH)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottomed flask, condenser, etc.)

Procedure:

- Inert Atmosphere: Set up a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
- Addition of Acid: Charge the flask with cyclohexanecarboxylic acid and dissolve it in the anhydrous solvent.
- Base Addition: Add triethylamine to the solution at room temperature.
- DPPA Addition: Slowly add diphenylphosphoryl azide (DPPA) to the stirred solution at room temperature. Caution: DPPA is hazardous and should be handled with appropriate care.[2]
- Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol) to the reaction mixture.
- Reaction: Gently heat the reaction mixture to initiate the Curtius rearrangement. The exact temperature and time will depend on the specific substrates but typically ranges from 50-80 °C. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the azide peak).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The subsequent work-up typically involves washing with aqueous solutions to remove



byproducts, followed by extraction, drying, and purification of the final carbamate product by chromatography or recrystallization.



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